molecular formula C18H28ClNO3 B5260586 Ethyl 1-(4-phenoxybutyl)piperidine-3-carboxylate;hydrochloride

Ethyl 1-(4-phenoxybutyl)piperidine-3-carboxylate;hydrochloride

Cat. No.: B5260586
M. Wt: 341.9 g/mol
InChI Key: HUTSLIHFSXIAPL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-phenoxybutyl)piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-phenoxybutyl)piperidine-3-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with phenoxybutyl groups under controlled conditions. The process may include steps such as alkylation, esterification, and hydrochloride salt formation. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-phenoxybutyl)piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(4-phenoxybutyl)piperidine-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-phenoxybutyl)piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate;hydrochloride
  • Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate;hydrochloride
  • Ethyl 1-(4-(diethylamino)benzyl)piperidine-3-carboxylate

Comparison: Ethyl 1-(4-phenoxybutyl)piperidine-3-carboxylate;hydrochloride is unique due to its specific phenoxybutyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-(4-phenoxybutyl)piperidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-2-21-18(20)16-9-8-13-19(15-16)12-6-7-14-22-17-10-4-3-5-11-17;/h3-5,10-11,16H,2,6-9,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTSLIHFSXIAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCCOC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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